molecular formula C23H23FN2O4S2 B2392254 1-(4-fluorophenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide CAS No. 954722-90-8

1-(4-fluorophenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide

Cat. No. B2392254
M. Wt: 474.57
InChI Key: LTYPNCLJEKFXME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C23H23FN2O4S2 and its molecular weight is 474.57. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Molecular Interaction

A study on 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines and their sulfonamides showed these compounds are potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of epinephrine. The research highlighted the significance of sulfonamide groups in enhancing inhibitory potency through favorable interactions within the enzyme's active site (G. L. Grunewald et al., 2006).

Asymmetric Synthesis

Another study demonstrated the use of chiral phosphoric acid in catalyzing the asymmetric addition of α-fluoro(phenylsulfonyl)methane derivatives to cyclic N-acyliminium, leading to compounds with potential biological relevance featuring sulfone and fluorine, incorporating contiguous all substituted quaternary stereocenters with excellent stereoselectivities (V. Bhosale et al., 2022).

Molecular Rotor and Chirality

Research on optically active atropisomeric tetrahydroquinolines with an N-C chiral axis showed that the addition of methane sulfonic acid dramatically lowered the barrier to rotation around the chiral axis, which is significant in the study of molecular rotors and chiral molecules (Yuya Suzuki et al., 2015).

Structural Analysis and Crystal Packing

A study on 4-fluoroisoquinoline derivatives explored their structural characteristics and how these influence crystal packing, demonstrating the role of "organic fluorine" and sulfonamide groups in molecular interactions and stabilization within crystal structures (S. Ohba et al., 2012).

properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4S2/c1-17-2-10-23(11-3-17)32(29,30)26-13-12-19-6-9-22(14-20(19)15-26)25-31(27,28)16-18-4-7-21(24)8-5-18/h2-11,14,25H,12-13,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYPNCLJEKFXME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NS(=O)(=O)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.